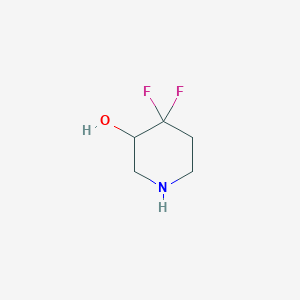

4,4-Difluoropiperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoropiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)1-2-8-3-4(5)9/h4,8-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNZGFYSIIPMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311568 | |

| Record name | 4,4-Difluoro-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187087-19-9 | |

| Record name | 4,4-Difluoro-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187087-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluoro-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Strategic Synthesis of 4,4-Difluoropiperidin-3-ol

Executive Summary

4,4-Difluoropiperidin-3-ol represents a high-value fluorinated scaffold in modern medicinal chemistry.[1] The introduction of a gem-difluoro group adjacent to a hydroxyl center serves two critical functions: it modulates the pKa of the piperidine nitrogen (typically lowering it by 1–2 units via inductive effects), and it metabolically blocks the C4 position, a common site for oxidative metabolism (CYP450).

This guide details the synthesis of the this compound core, specifically focusing on the most scalable and reliable route: Regioselective Electrophilic Fluorination of N-Boc-3-piperidone . Unlike de novo cyclization strategies that often yield 3,3-difluoro isomers, this route leverages commercially available precursors to access the 4,4-difluoro-3-hydroxy substitution pattern with high fidelity.

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage introduction of fluorine into the piperidone ring, followed by stereocontrolled reduction. The gem-difluoro moiety is installed at the activated

Figure 1: Retrosynthetic logic flow prioritizing the C4-fluorination of the 3-piperidone core.

Critical Process Parameters (CPP) & Safety

Before initiating synthesis, researchers must account for the specific hazards and chemical behaviors of fluorinating agents.

| Parameter | Specification | Scientific Rationale |

| Reagent Selection | Selectfluor (F-TEDA-BF4) | Safer and more selective than DAST or NFSI for |

| Solvent System | Acetonitrile (MeCN) | Promotes solubility of Selectfluor and stabilizes the cationic intermediates.[1] |

| Temperature Control | Reflux (60–80°C) | Required to overcome the activation energy for the second fluorination event (monofluoro |

| Regioselectivity | C4 vs. C2 | N-Boc protection sterically hinders C2.[1] Thermodynamic control favors fluorination at the C4 methylene over the C2 hemiaminal-like position. |

| Purification | Staining | Fluorinated piperidines are often UV-inactive.[1] Use Phosphomolybdic Acid (PMA) or Iodine (I2) stains for TLC. |

Detailed Experimental Protocol

Phase 1: Synthesis of 1-Boc-4,4-difluoropiperidin-3-one

This step installs the gem-difluoro motif.[1] The reaction requires 2.2 to 2.5 equivalents of Selectfluor to ensure complete conversion of the monofluorinated intermediate.

Reagents:

-

1-Boc-3-piperidone (1.0 eq)[1]

-

Selectfluor (2.5 eq)

-

Acetonitrile (anhydrous, 0.1 M concentration)

-

Molecular Sieves (3Å, activated)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 1-Boc-3-piperidone and anhydrous acetonitrile under nitrogen atmosphere. Add activated molecular sieves to ensure anhydrous conditions (water can lead to ring-opening or hydrate formation).[1]

-

Addition: Add Selectfluor in a single portion at room temperature. The suspension will gradually clear as the reagent reacts.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 12–16 hours.

-

Workup: Cool to room temperature. Filter off the solids (Selectfluor residues/byproducts) through a pad of Celite. Rinse with Ethyl Acetate (EtOAc).

-

Extraction: Concentrate the filtrate. Redissolve in EtOAc and wash with water and brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The difluoro ketone is less polar than the starting material.

Phase 2: Reduction to 1-Boc-4,4-difluoropiperidin-3-ol

Reduction of the ketone yields the alcohol.[1] Since the C4 position is achiral (gem-difluoro), the product is a racemate of the (3R) and (3S) enantiomers.

Reagents:

-

1-Boc-4,4-difluoropiperidin-3-one (from Phase 1)[1]

-

Sodium Borohydride (NaBH4) (1.5 eq)

-

Methanol (MeOH)

Procedure:

-

Setup: Dissolve the difluoro ketone in MeOH (0.2 M) and cool to 0°C in an ice bath.

-

Reduction: Add NaBH4 portion-wise over 15 minutes. Gas evolution (H2) will occur.

-

Completion: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (PMA stain).

-

Quench: Quench carefully with saturated aqueous NH4Cl solution.

-

Workup: Extract with DCM (3x). Dry combined organics over MgSO4 and concentrate.

-

Outcome: The crude product is typically pure enough (>95%) for deprotection. It appears as a white solid or viscous oil.

Phase 3: Deprotection (Optional)

To generate the free amine salt for biological testing or further coupling.

Procedure:

-

Dissolve the N-Boc alcohol in 4M HCl in Dioxane.

-

Stir at room temperature for 2 hours.

-

Concentrate in vacuo or precipitate with diethyl ether to yield This compound hydrochloride .[1]

Analytical Data & Validation

Trustworthiness in synthesis relies on verifying the structure. The following NMR signatures are diagnostic for the 4,4-difluoro-3-hydroxy core.

| Nucleus | Signal Characteristics | Interpretation |

| 19F NMR | Characteristic of gem-difluoro group in a 6-membered ring.[1] The AB pattern arises due to the chiral center at C3 making the fluorines diastereotopic. | |

| 1H NMR | Proton at C3 (CH-OH).[1] Shows coupling to C2 protons and HF coupling to the adjacent CF2 group. | |

| 13C NMR | Carbon at C4 (CF2).[1] The large coupling constant is definitive proof of gem-difluorination. |

Troubleshooting & Optimization (Expert Insights)

Issue: Low Yield in Fluorination Step

-

Cause: Incomplete reaction or decomposition.

-

Solution: Ensure the reaction is anhydrous . Water can attack the activated iminium-like intermediates.[1] If conversion stops at the monofluoro stage, add another 0.5 eq of Selectfluor and continue reflux.

Issue: Regioselectivity (C2 vs C4)

-

Insight: While N-Boc directs primarily to C4, trace C2 fluorination can occur. These byproducts are often unstable and decompose during aqueous workup. If impurities persist, switch to 1-Benzyl-3-piperidone ; the benzyl group changes the ring conformation and electronics, often improving C4 selectivity, though it requires a hydrogenolysis step later.

Issue: Poor Solubility of Product

-

Insight: 4,4-difluoropiperidine salts can be hygroscopic and difficult to crystallize. For storage, keep as the N-Boc intermediate. For coupling reactions, generate the free base in situ.

References

-

Synthesis of 4-substituted 3,3-difluoropiperidines. Surmont, R., et al. Journal of Organic Chemistry, 2010. Link (Provides foundational logic for difluoropiperidine synthesis).

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold. Saeedi, S., et al. ChemMedChem, 2020. Link (Details the utility and properties of the 4,4-difluoro scaffold).

-

Selectfluor: Mechanistic Studies and New Applications. National Institutes of Health. Link (Grounding for the fluorination mechanism).

-

1-Boc-3-piperidone Properties and Applications. ChemicalBook. Link (Source for starting material data).

Sources

An In-Depth Technical Guide to the Structural Characterization of 4,4-Difluoropiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated piperidines, in particular, are highly sought-after building blocks in drug discovery, as the unique properties of fluorine can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity. 4,4-Difluoropiperidin-3-ol, a vicinal fluoroalcohol, presents a fascinating case study in structural analysis due to the interplay of the gem-difluoro group and the adjacent hydroxyl moiety on the piperidine ring's conformation and reactivity. This guide provides a comprehensive overview of the key analytical techniques and methodologies for the complete structural elucidation of this important synthetic intermediate. While specific experimental data for this compound is not extensively published, this guide will draw upon established principles and data from closely related analogs to provide a robust framework for its characterization.

Molecular Structure and Key Features

This compound possesses a six-membered saturated heterocycle with two fluorine atoms at the C4 position and a hydroxyl group at the C3 position. The presence of the electronegative fluorine atoms significantly impacts the electron distribution and conformational preferences of the piperidine ring.

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. Key expected features include:

-

Piperidine Ring Protons: Complex multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the CH₂ and CH protons of the piperidine ring. The gem-difluoro substitution at C4 will simplify the splitting patterns of the protons at C3 and C5.

-

CH-OH Proton: A multiplet for the proton at C3, coupled to the adjacent CH₂ protons and potentially showing coupling to the fluorine atoms.

-

OH Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

-

NH Proton: A broad singlet, also dependent on experimental conditions.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. The most informative signals will be those directly influenced by the fluorine atoms.

-

C4 (CF₂): A triplet due to one-bond coupling with the two fluorine atoms, typically observed in the downfield region (around 115-125 ppm).

-

C3 and C5: These carbons will appear as triplets due to two-bond coupling with the fluorine atoms.

-

C2 and C6: These carbons may show smaller triplet couplings due to three-bond C-F coupling.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For a 4,4-difluoro substitution, a single resonance is expected. The multiplicity of this signal will depend on the couplings to adjacent protons.

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, allowing for the tracing of the proton connectivity within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, enabling the unambiguous assignment of protonated carbons. [1][2]* HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for confirming the overall carbon framework and the position of substituents. [1][2] Table 1: Predicted NMR Data for N-Boc-4,4-difluoropiperidin-3-ol (based on analogous compounds)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | |||

| H3 | 3.8 - 4.2 | m | |

| H2, H6 | 3.0 - 4.0 (broad) | m | |

| H5 | 1.8 - 2.2 | m | |

| OH | Variable | br s | |

| Boc (CH₃) | ~1.45 | s | |

| ¹³C | |||

| C=O (Boc) | ~155 | s | |

| C(CH₃)₃ (Boc) | ~80 | s | |

| C4 | 118 - 122 | t | ¹JCF ≈ 240-250 |

| C3 | 65 - 70 | t | ²JCF ≈ 20-25 |

| C5 | 35 - 40 | t | ²JCF ≈ 20-25 |

| C2, C6 | 40 - 45 | t (small) | ³JCF ≈ 3-5 |

| CH₃ (Boc) | ~28 | s | |

| ¹⁹F | |||

| 4-F | -90 to -110 | m |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the N-protected this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. For the HMBC, optimize the experiment for a long-range coupling constant of ~8 Hz.

-

Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals, and assign all ¹H, ¹³C, and ¹⁹F resonances using the combination of 1D and 2D data.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expected Characteristic Absorptions:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

N-H Stretch: For the deprotected amine, a medium intensity band is expected around 3300-3500 cm⁻¹. For the N-Boc protected intermediate, this will be absent.

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region.

-

C=O Stretch (Boc group): A strong, sharp absorption band around 1680-1700 cm⁻¹ is a clear indicator of the carbamate carbonyl group.

-

C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, are indicative of C-F bonds.

Table 2: Predicted FTIR Data for N-Boc-4,4-difluoropiperidin-3-ol

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| C-H (aliphatic) | 2850-3000 | Medium |

| C=O (carbamate) | 1680-1700 | Strong, Sharp |

| C-F | 1000-1200 | Strong |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Observations:

-

Molecular Ion (M⁺): In Electron Ionization (EI), the molecular ion peak may be weak or absent due to facile fragmentation.

-

Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), a prominent peak corresponding to the protonated molecule is expected.

-

Fragmentation Pattern: Common fragmentation pathways for N-Boc protected piperidines include the loss of the Boc group or isobutylene. The presence of the hydroxyl and difluoro groups will also influence the fragmentation.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: The sample can be introduced via direct infusion (for ESI) or through a gas chromatograph (for GC-MS with EI).

-

Ionization: Choose an appropriate ionization method (ESI is generally preferred for polar molecules).

-

Mass Analysis: Acquire the mass spectrum.

-

Data Interpretation: Identify the molecular ion or protonated molecule and analyze the fragmentation pattern to confirm the structure.

Conformational Analysis

The conformational preference of the piperidine ring is a critical aspect of the structural characterization of this compound. The ring can exist in two chair conformations, and the substituents can occupy either axial or equatorial positions. The presence of the gem-difluoro group at C4 and the hydroxyl group at C3 introduces complex stereoelectronic interactions that govern the conformational equilibrium.

Studies on related fluorinated piperidines have shown that fluorine atoms can exhibit a preference for the axial position, which is influenced by factors such as hyperconjugation and electrostatic interactions. [3][4][5][6]The conformational behavior can be investigated using a combination of NMR spectroscopy and computational modeling. [4][5][6]

Caption: Chair-chair interconversion of the piperidine ring.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. While obtaining suitable crystals can be challenging, the resulting data is invaluable.

For instance, the crystal structure of a related compound, (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine, has been reported, providing insights into the solid-state conformation and intermolecular interactions of a vicinal fluorinated piperidinol. [7]Such data can serve as a valuable reference for understanding the crystal packing of this compound.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the diffraction data.

-

Structure Analysis: Analyze the final structure to determine bond lengths, angles, torsion angles, and intermolecular interactions.

Conclusion

The structural characterization of this compound requires a multi-faceted analytical approach. A combination of one- and two-dimensional NMR spectroscopy, FTIR, and mass spectrometry is essential for the unambiguous determination of its chemical structure. Furthermore, an understanding of its conformational preferences, through NMR analysis and computational modeling, provides crucial insights into its three-dimensional structure and potential biological activity. While direct experimental data for this specific molecule is limited, a thorough analysis based on the principles and data from closely related fluorinated piperidines, as outlined in this guide, provides a robust framework for its comprehensive structural elucidation.

References

-

Shaw, S. J.; Goff, D. A.; Boralsky, L. A.; Irving, M.; Singh, R. Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. J. Org. Chem.2013 , 78 (17), 8892–8897. [Link]

-

PubChem. (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Hydroxypiperidine. National Center for Biotechnology Information. [Link]

-

Higashi, Y.; Fujii, Y. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomed. Chromatogr.2006 , 20 (6), 594-599. [Link]

-

Nairoukh, Z.; et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chem. Eur. J.2020 , 26, 6141-6146. [Link]

-

Columbia University, NMR Core Facility. HSQC and HMBC. [Link]

-

Dinnebier, R. E.; et al. Ambiguous structure determination from powder data: four different structural models of 4,11-difluoroquinacridone with similar X-ray powder patterns, fit to the PDF, SSNMR and DFT-D. Acta Crystallogr B Struct Sci Cryst Eng Mater2014 , 70, 840-856. [Link]

-

Kralj, M.; et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Commun Chem2021 , 4, 11. [Link]

-

Lindsley, C. W.; et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Med. Chem. Lett.2020 , 11 (8), 1548-1555. [Link]

-

Surmont, R.; et al. Synthesis of 4-substituted 3,3-difluoropiperidines. J. Org. Chem.2010 , 75 (3), 929-932. [Link]

-

Rajeswari, K.; Pandiarajan, K. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochim. Acta A Mol. Biomol. Spectrosc.2011 , 78 (3), 1110-1118. [Link]

-

Nairoukh, Z.; et al. Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chem. Eur. J.2020 , 26, 14018. [Link]

-

National Forensic Laboratory, Slovenia. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

-

University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

-

Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]

-

Glorius, F.; et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angew. Chem. Int. Ed.2020 , 59, 1-6. [Link]

-

Stoyanov, E. V.; et al. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules2019 , 24 (18), 3247. [Link]

-

Sette, M.; et al. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PLoS One2014 , 9 (12), e115243. [Link]

-

O'Hagan, D.; et al. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Org. Biomol. Chem.2011 , 9 (10), 3785-3791. [Link]

-

Grygorenko, O. O.; et al. An efficient synthesis of fluorinated azaheterocycles by aminocyclization of alkenes. Org. Biomol. Chem.2014 , 12 (44), 8963-8969. [Link]

-

University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

-

Sionkowska, A.; et al. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Polymers (Basel)2019 , 11 (9), 1485. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

-

Al-Majedy, Y. K.; et al. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules2017 , 22 (11), 1851. [Link]

-

Nairoukh, Z.; et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate2020 . [Link]

-

Al-Omair, M. A. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Appl. Spectrosc. Rev.2020 , 55 (9), 817-844. [Link]

-

Wikipedia. 1-Boc-4-AP. [Link]

-

Issayeva, G.; et al. Advanced Spectroscopic Characterization of Synthetic Oil from Oil Sands via Pyrolysis: An FTIR, GC-MSD, and NMR Study. Molecules2023 , 28 (19), 6825. [Link]

-

Santos, J. C. S.; et al. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules2020 , 25 (16), 3632. [Link]

-

Bergeron, R. J.; et al. Protecting-group strategies for the synthesis of N4-substituted and N1,N8-disubstituted spermidines, exemplified by hirudonine. J. Chem. Soc., Perkin Trans. 11999 , 16, 2291-2297. [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). [Link]

Sources

- 1. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Conformational Analysis of 4,4-Difluoropiperidin-3-ol

This guide provides a comprehensive technical overview of the conformational analysis of 4,4-difluoropiperidin-3-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of such molecules is paramount for designing effective and selective therapeutic agents. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including basicity, lipophilicity, and metabolic stability.[1] Furthermore, fluorine substitution profoundly influences molecular conformation through a variety of stereoelectronic effects.[2] This guide will delve into the theoretical underpinnings of the conformational preferences of this compound, outline experimental and computational methodologies for its characterization, and provide insights into the intricate interplay of substituent effects that define its structural landscape.

The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, and its fluorinated analogues have garnered considerable attention. The strategic incorporation of fluorine can lead to more rigid structures, enabling the stabilization of well-defined conformers that can enhance binding affinity to biological targets.[1] The 4,4-difluoropiperidine scaffold, in particular, has been explored for the development of potent and selective antagonists for receptors such as the dopamine D4 receptor.[3] Understanding the conformational behavior of these fluorinated systems is crucial for rational drug design.

Fundamental Stereoelectronic Effects in Play

The conformation of the piperidine ring in this compound is primarily governed by a chair-like geometry. However, the presence of the gem-difluoro group at the 4-position and the hydroxyl group at the 3-position introduces a complex interplay of stereoelectronic interactions that dictate the preferred orientation of these substituents and the overall ring pucker.

-

The Gauche Effect: A key phenomenon influencing the conformation of fluorinated alkanes and heterocycles is the gauche effect, where a gauche arrangement of electronegative substituents is often more stable than the anti-conformation.[4] This effect is attributed to stabilizing hyperconjugative interactions, specifically the donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital.[4] In the context of this compound, this effect will influence the torsional angles along the C3-C4 bond.

-

Anomeric Effect: While classically described in pyranose rings, anomeric effects can also be observed in piperidines.[5][6] This effect describes the tendency of a substituent at a carbon adjacent to a heteroatom to adopt an axial orientation due to stabilizing hyperconjugation between a lone pair on the heteroatom and the σ* orbital of the C-substituent bond.[6] In this compound, the orientation of the hydroxyl group can be influenced by such interactions involving the nitrogen lone pair.

-

Intramolecular Hydrogen Bonding: The presence of a hydroxyl group (a hydrogen bond donor) and fluorine atoms (potential hydrogen bond acceptors) in a 1,3-relationship raises the possibility of intramolecular hydrogen bonding (IMHB).[7] The formation of an O-H···F hydrogen bond would create a six-membered ring, which could significantly stabilize specific conformations. Such interactions have been observed and characterized in acyclic fluorohydrins.[7]

Predicted Conformational Equilibria of this compound

The piperidine ring can exist in two primary chair conformations that undergo ring inversion. For this compound, the key variables are the axial or equatorial orientation of the hydroxyl group at C3 and the potential for intramolecular hydrogen bonding.

Two principal chair conformers are anticipated:

-

Conformer A (Axial OH): The hydroxyl group is in an axial position. In this arrangement, an intramolecular hydrogen bond between the axial hydroxyl proton and one of the fluorine atoms is sterically plausible.

-

Conformer B (Equatorial OH): The hydroxyl group is in an equatorial position. An intramolecular hydrogen bond is less likely in this conformation due to the greater distance and unfavorable geometry between the OH group and the fluorine atoms.

The gem-difluoro group at C4 will have one fluorine atom in an axial position and the other in an equatorial position in both chair forms. The conformational equilibrium will be dictated by the balance of steric and stereoelectronic effects. The formation of a stabilizing intramolecular hydrogen bond in the axial conformer could significantly shift the equilibrium in its favor, potentially overcoming the steric preference for the larger hydroxyl group to be in an equatorial position.

The interplay of these conformational factors can be visualized as follows:

Figure 1: A diagram illustrating the key conformers and the stabilizing interactions that govern the conformational equilibrium of this compound.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular conformation in solution.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.[2]

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Analyze the coupling constants (³JHH) between the protons on the piperidine ring. The magnitude of these couplings is related to the dihedral angles via the Karplus equation, providing information about the ring pucker and substituent orientation.

-

-

¹⁹F NMR Spectroscopy:

-

Acquire a ¹⁹F NMR spectrum. The chemical shifts of the two diastereotopic fluorine atoms will provide information about their electronic environment.

-

-

¹H-¹⁹F Heteronuclear NMR:

-

Measure the vicinal ³JHF and geminal ²JHF coupling constants. These couplings are highly sensitive to the dihedral angles and can provide definitive evidence for the preferred conformation.

-

Of particular interest is the potential observation of a through-space ¹hJOH···F coupling, which would be direct evidence of an intramolecular hydrogen bond.[7]

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish the proton-proton connectivity within the spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range ¹H-¹³C correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space. The presence or absence of specific NOE/ROE cross-peaks can help to distinguish between axial and equatorial orientations of the hydroxyl group.

-

Quantum chemical calculations are invaluable for predicting the relative energies of different conformers and for rationalizing experimental observations.

Protocol for DFT Calculations:

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface. This can be done using molecular mechanics force fields (e.g., MMFF94) initially.

-

-

Geometry Optimization and Energy Calculation:

-

The identified low-energy conformers should then be subjected to geometry optimization and frequency calculations using a suitable level of theory, such as the B3LYP or M06-2X functional with a basis set like 6-311++G(d,p).[8]

-

The inclusion of a polarizable continuum model (PCM) is recommended to account for solvent effects.[2]

-

-

Analysis of Results:

-

Compare the relative energies (ΔG) of the optimized conformers to predict the most stable conformation.

-

Analyze the optimized geometries, including bond lengths, bond angles, and dihedral angles.

-

Calculate theoretical NMR parameters (chemical shifts and coupling constants) and compare them with the experimental data for validation.

-

Utilize techniques like Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions and Atoms in Molecules (AIM) theory to characterize the intramolecular hydrogen bond.

-

The overall workflow for a comprehensive conformational analysis is depicted below:

Figure 2: A workflow diagram for the comprehensive conformational analysis of this compound.

Summary of Predicted Conformational Data

Based on the principles discussed, the following table summarizes the expected key features of the two primary chair conformers of this compound.

| Feature | Conformer A (Axial OH) | Conformer B (Equatorial OH) |

| OH Orientation | Axial | Equatorial |

| Intramolecular H-Bond (O-H···F) | Likely | Unlikely |

| Relative Stability | Potentially more stable due to IMHB | Potentially less stable |

| Key NMR Signature | Small ³J(H3,Hax) and ³J(H3,Heq) couplings; potential ¹hJOH···F coupling | Large ³J(H3,Hax) and small ³J(H3,Heq) couplings |

Conclusion

The conformational analysis of this compound presents a fascinating case study in the interplay of steric and stereoelectronic effects. The presence of the gem-difluoro group and the hydroxyl group creates a conformational landscape that is likely dominated by the presence or absence of an intramolecular hydrogen bond. A combined approach of high-resolution NMR spectroscopy and density functional theory calculations is essential to fully elucidate the preferred conformation and the energetic parameters governing the equilibrium. The insights gained from such studies are critical for the rational design of novel therapeutics based on this privileged scaffold.

References

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 2020. [3]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 2023.

-

The conformational preferences of 3-fluoropiperidine (1) and 3,5-difluoropiperidine (2) and their TFA-(A), HCl-(B), and NH-(C)-analogues. ResearchGate.

-

4,4-Difluoropiperidine. PubChem.

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 2018. [2]

-

Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 2024.

-

Intramolecular Hydrogen Bond Interaction in Selected Diols. ResearchGate.

-

3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 2021. [1]

-

Conformational Analysis of 1,3-Difluorinated Alkanes. ePrints Soton.

-

Intramolecular OH···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Angewandte Chemie International Edition, 2015. [7]

-

3,3-difluoropiperidin-4-ol. Synblock.

-

4-Piperidinopiperidine(4897-50-1) 13C NMR spectrum. ChemicalBook.

-

Conformational analysis of 1,3-difluorinated alkanes. Ghent University Academic Bibliography.

-

Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 2010.

-

Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO.

-

Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Carbohydrate Research, 2017. [5]

-

Crystal Structure of 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl. Acta Crystallographica Section E, 2017.

-

Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences, 2023. [8]

-

Synthesis, crystal structure, and DFT study of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxin-2-yl)phenyl)- 3-methylbutanamide. ResearchGate.

-

Molecular, Crystal structure, and Hirshfield analysis. Revue Roumaine de Chimie, 2021.

-

Molecular Insights into the Binding and Conformational Changes of Hepcidin25 Blood Peptide with 4-Aminoantipyrine and Their Sorption Mechanism by Carboxylic-Functionalized Multiwalled Carbon Nanotubes: A Comprehensive Spectral Analysis and Molecular Dynamics Simulation Study. ACS Omega, 2023.

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 2022.

-

4,4-Difluoropiperidine. BLD Pharm.

-

Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

-

Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. Molecules, 2021.

-

Gauche effect. Wikipedia. [4]

-

Anomeric effect. Wikipedia. [6]

Sources

- 1. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives [mdpi.com]

- 5. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Strategic Incorporation of 4,4-Difluoropiperidin-3-ol in Medicinal Chemistry

Content Type: Application Note & Protocol Guide Subject: 4,4-Difluoropiperidin-3-ol (CAS: 1239596-54-3) Intended Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary: The Fluorine Effect

This compound represents a "privileged scaffold" in modern drug design, offering a tactical solution to common lead optimization challenges.[1] Unlike the parent piperidine, this building block introduces profound electronic and conformational changes due to the vicinal relationship between the hydroxyl group and the gem-difluoro moiety.

Key Advantages:

-

pKa Modulation: The electron-withdrawing effect of the

group lowers the piperidine nitrogen pKa from ~11.0 to ~8.0–8.5. This increases the fraction of non-ionized drug at physiological pH, potentially improving membrane permeability and oral bioavailability.[1] -

Metabolic Blocking: The C4 position of piperidine is a metabolic "soft spot" prone to cytochrome P450 oxidation. Fluorination blocks this site, extending half-life (

).[1] -

Conformational Locking: The gauche effect between the fluorine atoms and the hydroxyl/amine substituents biases the ring pucker, reducing the entropic penalty upon binding to protein targets.

Physicochemical Profile & Reactivity Analysis

Electronic Properties

The strong inductive effect (

| Property | Piperidin-3-ol | This compound | Impact on Synthesis/Properties |

| Amine pKa (calc) | ~11.0 | ~8.0 – 8.5 | Reduced nucleophilicity in |

| Alcohol pKa | ~16 | ~14.5 | Slightly more acidic OH; easier deprotonation but higher risk of elimination.[1] |

| LogP | 0.05 | 0.6 – 0.8 | Increased lipophilicity improves CNS penetration (MPO score).[1] |

| H-Bonding | Donor/Acceptor | Altered | F atoms can act as weak H-bond acceptors; OH acidity enhances H-bond donor capability.[1] |

Stability Warning: HF Elimination

CRITICAL SAFETY NOTE: While stable under standard conditions, this compound derivatives can undergo dehydrofluorination (loss of HF) under harsh basic conditions or high temperatures.[1]

-

Mechanism: Base-mediated abstraction of the proton at C3 (activated by the

-hydroxyl and -

Prevention: Avoid using excess strong bases (e.g.,

-BuLi) at high temperatures.[1] For O-alkylation, prefer phase-transfer catalysis or controlled NaH conditions at

Experimental Protocols

Protocol A: -Functionalization via Reductive Amination

Rationale: Due to the lowered basicity of the amine, imine formation may be slower than with simple piperidines. A stepwise approach ensures complete conversion.[1]

Reagents:

-

Aldehyde/Ketone substrate (1.0 equiv)[1]

-

This compound (1.1 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Acetic Acid (catalytic to stoichiometric)[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Procedure:

-

Imine Formation: In a dry flask, dissolve the aldehyde/ketone and this compound in DCM (0.1 M).

-

Activation: Add Acetic Acid (1.0 equiv). Note: The lower pKa of the amine means the equilibrium pH for imine formation is different; acid catalysis is crucial.

-

Equilibration: Stir at Room Temperature (RT) for 1–2 hours. Monitor by LCMS to confirm imine/hemiaminal formation.

-

Reduction: Cool to

. Add STAB portion-wise over 10 minutes. -

Reaction: Allow to warm to RT and stir overnight (12–16 h).

-

Quench: Quench with saturated aqueous

. Stir vigorously for 20 minutes to decompose boron complexes. -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over

Protocol B: -Arylation via

Rationale: The 4,4-difluoro group makes the nitrogen less nucleophilic.[1] Standard

Reagents:

-

Heteroaryl Chloride/Fluoride (1.0 equiv)[1]

-

This compound (HCl salt or free base) (1.2 equiv)[1]

- (3.0 equiv) or DIPEA (3.0 equiv)[1]

-

DMSO or NMP (Reaction Solvent)[1]

Step-by-Step Procedure:

-

Preparation: If using the HCl salt, premix the amine and base in DMSO for 15 minutes to ensure free-basing.[1]

-

Addition: Add the heteroaryl halide.

-

Reaction: Heat to 80–100°C . Note: Unsubstituted piperidines often react at RT or 50°C. The difluoro analog requires this higher energy input.

-

Monitoring: Monitor by LCMS. If conversion stalls, add a catalytic amount of KI (if using a chloride) or switch to microwave irradiation (

, 20 min).[1] -

Workup: Dilute with water/ethyl acetate. Wash the organic layer extensively with water to remove DMSO.[1]

Protocol C: -Alkylation (Ether Synthesis)

Rationale: Direct alkylation of the secondary alcohol requires care to avoid HF elimination.[1]

Reagents:

Step-by-Step Procedure:

-

Deprotonation: Dissolve this compound (N-protected, e.g., N-Boc) in dry THF/DMF at

. -

Base Addition: Add NaH (1.1 equiv) slowly. Stir at

for 30 minutes. Do not let the temperature spike. -

Alkylation: Add the alkyl halide dropwise.

-

Reaction: Stir at

for 1 hour, then slowly warm to RT. -

Safety Check: If the reaction turns dark black/brown rapidly, elimination may be occurring.[1] Quench immediately.

Decision Logic & Workflow (Graphviz)

The following diagram illustrates the decision-making process for functionalizing this building block, highlighting critical "Go/No-Go" decision points based on its unique reactivity.

Caption: Workflow for functionalizing this compound. Note the critical divergence at O-alkylation to avoid HF elimination.

Applications & Case Studies

Dopamine D4 Receptor Antagonists

In the development of selective D4 antagonists, the 4,4-difluoropiperidine scaffold has been utilized to reduce lipophilicity compared to cyclohexyl analogs while maintaining steric bulk. The 3-hydroxyl group provides a vector for solubilizing groups or specific H-bond interactions within the orthosteric binding site.[1]

-

Outcome: Improved metabolic stability and selectivity over D2 receptors.[1]

Orexin Receptor Antagonists

Substituted piperidines are core pharmacophores in Orexin antagonists (e.g., for insomnia).[1] The incorporation of the gem-difluoro motif at C4 lowers the basicity of the piperidine nitrogen.

-

Mechanistic Benefit: This reduced basicity prevents lysosomal trapping (a common issue with highly basic amines), thereby improving the volume of distribution (

) and reducing cardiotoxicity risks (hERG inhibition is often correlated with high basicity).[1]

References

-

Physicochemical Properties of Fluorinated Piperidines

-

Conformational Analysis (Gauche Effect)

-

Medicinal Chemistry Applications (D4 Antagonists)

-

Reductive Amination Protocols

-

Safety Data (HF Elimination)

Sources

Strategic Utilization of 4,4-Difluoropiperidin-3-ol in Medicinal Chemistry

Application Note & Protocol Guide

Executive Summary

This guide details the strategic application of 4,4-difluoropiperidin-3-ol (and its derivatives) as a high-value building block in drug discovery.[1] While the piperidine ring is a ubiquitous pharmacophore, its high basicity (pKa ~11) often leads to issues with hERG inhibition, poor membrane permeability, and high P-glycoprotein (P-gp) efflux. The incorporation of a gem-difluoro motif at the C4 position, combined with the C3 hydroxyl group, offers a dual mechanism for physicochemical optimization:

-

pKa Modulation: Significant reduction of amine basicity (by 2–3 log units) via the inductive effect, improving bioavailability and CNS penetration.

-

Metabolic Blocking: Prevention of oxidative metabolism at the susceptible C4 position.

-

Conformational Control: Exploitation of the gauche effect to lock specific ring conformations, enhancing ligand-target binding affinity.

Physicochemical Profiling: The "Fluorine Effect"[2]

The strategic value of this compound lies in its ability to modulate the physicochemical properties of a lead compound without altering its gross steric bulk.[1]

Comparative Properties Table

The following table illustrates the dramatic shift in properties when transitioning from a standard piperidine to the fluorinated analog.

| Scaffold | Structure | Basic pKa (Est.) | LogP (Est.)[2][3][] | Metabolic Liability | Key Application |

| Piperidine | C₅H₁₁N | ~11.2 | 0.84 | High (C-oxidation) | General Linker |

| 3-Hydroxypiperidine | C₅H₁₁NO | ~10.0 | -0.35 | Moderate | Solubilizing Group |

| 4,4-Difluoropiperidine | C₅H₉F₂N | ~8.2 - 8.5 | 0.37 | Low (Blocked C4) | pKa Tuning |

| This compound | C₅H₉F₂NO | ~7.0 - 7.5 * | ~0.1 | Very Low | CNS MPO Optimization |

*Note: The combination of the

Mechanistic Insight: The Gauche Effect

Beyond electronics, the fluorine atoms introduce stereoelectronic effects. In this compound, the C-F bonds and the C-O bond (or C-N lone pair) often adopt a gauche orientation to maximize orbital overlap (

Synthetic Protocols

This section provides validated workflows for incorporating this compound into drug scaffolds.

Protocol A: Reductive Amination (General Coupling)

Best for: Attaching the scaffold to an aldehyde-containing core.[1]

Reagents:

-

Amine: this compound (HCl salt)[1]

-

Carbonyl: Aryl/Alkyl Aldehyde (1.0 eq)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or Sodium Cyanoborohydride

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

-

Additive: Acetic Acid (catalytic to 1.0 eq)

Step-by-Step Methodology:

-

Free Base Formation (In-situ): If starting with the HCl salt, suspend this compound HCl (1.0 mmol) in DCM (5 mL). Add Triethylamine (TEA) (1.1 mmol) and stir for 10 minutes until clear.

-

Imine Formation: Add the Aldehyde (1.0 mmol) and Acetic Acid (1 drop). Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC or LCMS for imine formation (often unstable, may not be fully visible).

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise. Allow to warm to RT and stir overnight (12–16 h).

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (typically MeOH/DCM gradient).

Protocol B: S_NAr Coupling (Heteroaryl Functionalization)

Best for: Attaching the scaffold to electron-deficient heteroaromatics (e.g., pyridines, pyrimidines).

Reagents:

-

Nucleophile: this compound[1]

-

Electrophile: 2-Chloro/Bromo-pyridine (or similar)[1]

-

Base:

or -

Solvent: DMF or DMSO[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the electrophile (1.0 mmol) and this compound (1.2 mmol) in anhydrous DMF (3 mL).

-

Base Addition: Add

(2.5 mmol). -

Reaction: Heat to 80–100°C for 4–12 hours.

-

Self-Validating Step: Check LCMS for conversion. If sluggish, increase temp to 120°C or switch to microwave irradiation (140°C, 30 min).

-

-

Workup: Dilute with water/EtOAc. The product may be polar; ensure thorough extraction of the aqueous layer (consider using 10% MeOH in CHCl₃ if product is stuck in water).

Case Study: Dopamine D4 Receptor Antagonists

Context: A recent study (Search Result 1.9, 1.12) utilized the 4,4-difluoropiperidine scaffold to develop selective Dopamine D4 receptor antagonists for treating L-DOPA-induced dyskinesias.[1]

The Problem: Initial hits had poor metabolic stability and suboptimal CNS Multi-Parameter Optimization (CNS MPO) scores due to high lipophilicity and basicity.

The Solution: Researchers transitioned from a standard piperidine to a 4,4-difluoropiperidine ether scaffold.[5][6]

-

Synthesis: They reacted tert-butyl 4,4-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate precursors (isomeric to our topic but mechanistically identical) with phenols via mesylate displacement.[1]

-

Outcome:

-

pKa Shift: The gem-difluoro group lowered the amine pKa, reducing the fraction of ionized species at physiological pH.

-

Lipophilicity: The cLogP improved (became more optimal) because the lower basicity reduced the penalty for desolvation energy.

-

Selectivity: The compound achieved >2000-fold selectivity for D4 over D2/D3 receptors.

-

Key Takeaway: The 4,4-difluoro motif is not just a metabolic blocker; it is a selectivity tuner that alters the electrostatic potential surface of the molecule.

Decision Framework & Workflow

The following diagram illustrates the decision process for selecting this scaffold during Lead Optimization.

Caption: Decision tree for selecting this compound based on specific ADME liabilities (Metabolism, Basicity, Solubility).

References

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist . ChemRxiv/PubMed. (2025). Demonstrates pKa modulation and CNS MPO improvement using the 4,4-difluoro ether scaffold.[5][6]

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry . Chemistry - A European Journal. (2022).[1] Comprehensive analysis of pKa and LogP shifts upon gem-difluorination in cycloalkanes.

-

Synthesis of 4-substituted 3,3-difluoropiperidines . Journal of Organic Chemistry. (2010). Details synthetic routes for difluoropiperidine building blocks.

-

4,4-Difluoropiperidine Compounds as Orexin Antagonists . Patent WO2013127913A1. (2013). Application of the scaffold in sleep disorder therapeutics.

-

PubChem Compound Summary: 4,4-Difluoropiperidine . National Library of Medicine. (Accessed 2026).[2][3] Physicochemical property data and safety info.

Sources

- 1. 21987-29-1|4,4-Difluoropiperidine|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4,4-Difluoropiperidin-3-ol in CNS Drug Design

[1][2]

Introduction: The CNS Penetration Challenge

The design of CNS-active agents requires a delicate balance of physicochemical properties to ensure Blood-Brain Barrier (BBB) permeability.[1][2] Traditional piperidine scaffolds, while ubiquitous in medicinal chemistry, often suffer from high basicity (pKa ~11.0), leading to high ionization at physiological pH (7.4). This cationic character restricts passive diffusion across the BBB.

The This compound scaffold offers a precise solution.[1][2] The gem-difluoro moiety exerts a strong electron-withdrawing inductive effect (

Key Advantages[1][2][3]

-

pKa Modulation: Lowers basicity to ~7.5–8.5, increasing the fraction of neutral, permeable species at pH 7.4.

-

Metabolic Blockade: Prevents oxidative metabolism at the susceptible C4 position.

-

Conformational Bias: The gauche effect of fluorine and the hydroxyl group can lock the piperidine ring into specific conformations, potentially enhancing binding affinity.

Physicochemical Rationale

The following table summarizes the impact of the difluoro-substitution on the piperidine core.

Table 1: Comparative Physicochemical Properties[1]

| Property | Piperidine (Reference) | 4,4-Difluoropiperidine | This compound | Impact on CNS Design |

| pKa (Conj.[1][2] Acid) | ~11.0 | ~8.5 | ~7.8 (Est.) | Crucial: Lowers ionization at pH 7.4, enhancing passive permeability. |

| LogP (Intrinsic) | 0.84 | 1.25 | 0.60 | Fluorine increases lipophilicity; OH balances it for solubility. |

| LogD (pH 7.4) | -2.5 (Mostly Ionized) | 0.5 (Mixed Species) | ~0.8 (Optimal) | Higher LogD correlates with better BBB penetration.[2] |

| Metabolic Liability | High (C4 Oxidation) | Low (Blocked) | Low | Extends half-life ( |

Mechanism of Action: The Fluorine Effect

The diagram below illustrates the mechanistic logic of using this scaffold to improve CNS availability.

Figure 1: Mechanistic flow illustrating how 4,4-difluoro substitution enhances CNS drug-like properties.[2]

Experimental Protocols

The following protocols utilize (3S,4R)-1-(tert-butoxycarbonyl)-4,4-difluoropiperidin-3-ol (or its enantiomer/racemate) as the starting material. This building block is commercially available (e.g., Enamine, BLD Pharm) and is the industry standard entry point.

Protocol A: O-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

This reaction is critical for creating "ether-linked" CNS agents (e.g., Dopamine D4 antagonists).[1][2] The electron-deficient nature of the ring requires careful base selection to avoid elimination or racemization.[2]

Reagents:

-

Starting Material: N-Boc-4,4-difluoropiperidin-3-ol (1.0 equiv)[1][2]

-

Electrophile: Activated Aryl Fluoride/Chloride (e.g., 2-fluoropyridine, 4-fluorobenzonitrile) (1.2 equiv)[1][2]

-

Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

-

Solvent: Anhydrous DMF or THF[1]

-

Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve N-Boc-4,4-difluoropiperidin-3-ol (1.0 mmol) in anhydrous DMF (5 mL).

-

Deprotonation: Cool the solution to 0 °C. Carefully add NaH (1.5 mmol, 60 mg of 60% dispersion) portion-wise. Evolution of

gas will be observed.-

Critical Note: Stir at 0 °C for 15–30 minutes to ensure complete alkoxide formation without degrading the Boc group or causing elimination of HF.

-

-

Coupling: Add the aryl halide (1.2 mmol) dropwise (if liquid) or as a solution in DMF.

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the alcohol.[2]

-

Work-up: Quench carefully with saturated aqueous

(10 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with water and brine (to remove DMF). Dry over -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: N-Functionalization (Reductive Amination)

After removing the Boc group, the piperidine nitrogen is coupled to the core scaffold. Due to the lower pKa (~8.0), the nitrogen is less nucleophilic than standard piperidines, often requiring slightly more forcing conditions or specific catalysts.

Reagents:

-

Amine: this compound derivative (HCl or TFA salt) (1.0 equiv)[1][2]

-

Aldehyde/Ketone partner (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (

, -

Base: Diisopropylethylamine (DIPEA) (Required if using salt form)

Step-by-Step Procedure:

-

Free Basing (In Situ): Suspend the piperidine salt (1.0 mmol) in DCE (10 mL). Add DIPEA (1.0–2.0 equiv) until pH is neutral/slightly basic.

-

Imine Formation: Add the aldehyde (1.1 mmol). Stir at RT for 30–60 minutes.[2]

-

Expert Tip: Adding activated molecular sieves (4Å) can drive imine formation, which is slower due to the fluorine-induced electron deficiency on the nitrogen.

-

-

Reduction: Add

(1.5 mmol) in one portion. -

Reaction: Stir at RT for 12–24 hours.

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with DCM. The product will be less basic than typical amines, so ensure the aqueous layer is not too acidic during extraction (keep pH > 10).

Case Study: Dopamine D4 Receptor Antagonist

A recent application of this scaffold was in the development of selective Dopamine D4 receptor antagonists for treating L-DOPA-induced dyskinesia.[1][2]

-

Challenge: Previous analogs suffered from rapid metabolism and poor brain exposure.[2]

-

Solution: Replacement of the piperidine core with This compound .[1][2]

-

Outcome:

Synthesis Workflow Visualization

The following diagram depicts the synthetic route used to generate these D4 antagonists.

Figure 2: Synthetic workflow for incorporating the this compound scaffold into a CNS active agent.

Safety & Handling

-

Fluorine NMR: 4,4-Difluoro compounds show a characteristic geminal coupling pattern in

NMR (~ -90 to -110 ppm, d or dd).[1][2] Use this for rapid verification. -

Elimination Risk: Under strongly basic conditions (e.g.,

with heating), HF elimination can occur, leading to the enol ether. Maintain controlled temperatures (< 60 °C) during base-mediated steps.[1][2] -

Toxicity: While the scaffold itself is generally non-toxic, the resulting CNS agents are potent. Handle all final compounds as potential high-potency biohazards.[1][2]

References

-

Surmont, R., et al. (2010). "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry. Link

-

Vertex Pharmaceuticals. (2025). "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor Antagonist." ChemRxiv. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[2] Link

-

Enamine Ltd. (2024).[2][3] "gem-Difluorinated Amines for Drug Design." Enamine Application Notes. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

- 1. 21987-29-1|4,4-Difluoropiperidine|BLD Pharm [bldpharm.com]

- 2. (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine | C10H18FNO3 | CID 40152147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Guide: Purification & Handling of Fluorinated Piperidinols

Department: Chemical Development & Chromatography Support Subject: Troubleshooting Isolation, Detection, and Stability of Fluorinated N-Heterocycles Document ID: TS-FP-2026-V1

Introduction: The "Fluorine Effect" in Piperidine Scaffolds

Fluorinated piperidinols are high-value scaffolds in medicinal chemistry because they modulate pKa, lipophilicity, and metabolic stability (blocking oxidative metabolism at the

-

Basicity Shift: The electron-withdrawing nature of fluorine (inductive effect) significantly lowers the pKa of the piperidine nitrogen compared to non-fluorinated analogs (often by 1.5–3 log units).

-

Conformational Locking: Stereoelectronic effects (specifically the gauche effect and charge-dipole interactions) often force the fluorine substituent into an axial orientation, creating rigid diastereomers that are difficult to separate on standard C18 phases.

-

Volatility: Despite increased molecular weight, the loss of intermolecular Hydrogen-bonding (due to F substitution) can make free-base forms surprisingly volatile.

This guide addresses the three most common failure modes: Detection (Invisibility) , Isolation (Volatility/Yield Loss) , and Resolution (Diastereomer Separation) .

Module 1: Detection Challenges ("The Invisible Peak")

Q: I see no peaks on my UV chromatogram (254 nm), but my mass spec shows the mass. How do I purify this?

A: Fluorinated piperidinols lack a strong chromophore. The C-F and C-OH bonds do not absorb significantly in the UV-Vis range useful for HPLC. Relying on "end absorption" (<210 nm) often results in baseline noise from mobile phase interference (especially with modifiers like TFA or Formic Acid).

Troubleshooting Protocol: Visualization Strategies

| Method | Applicability | Pros | Cons |

| ELSD / CAD | High | Universal detection; independent of chromophores. | Destructive; requires volatile buffers. |

| Refractive Index (RI) | Medium | Non-destructive. | Incompatible with gradient elution; low sensitivity. |

| Derivatization (Pre-column) | High | Adds a chromophore (UV active). | Adds a chemical step; alters retention time. |

| Cu(II) Complexation | Low | Visual check (blue color). | Hard to quantitate; metal contamination. |

Recommended Workflow: In-Situ Derivatization for UV Detection

If you lack ELSD/CAD, convert the amine to a UV-active species before purification.

-

Reagent: Benzoyl chloride (BzCl) or Cbz-Cl.

-

Reaction: Dissolve crude piperidinol in DCM. Add 1.1 eq. Triethylamine (TEA) and 1.05 eq. BzCl.

-

Benefit: The resulting amide is UV active (254 nm), less polar (easier to load on silica), and non-volatile.

-

Deprotection: The benzoyl group can be removed later via acidic hydrolysis (6N HCl, reflux), though Cbz (hydrogenolysis) is preferred if the molecule is sensitive.

Module 2: Yield Loss & Volatility ("The Ghost Product")

Q: My reaction conversion was 100%, but after rotary evaporation, I lost 50% of my mass. Where did it go?

A: Low-molecular-weight fluorinated amines (e.g., 3-fluoropiperidine, 3,3-difluoropiperidine) are highly volatile in their free-base form. The fluorine atom reduces the basicity and the ability of the amine to accept hydrogen bonds, increasing vapor pressure.

Corrective Protocol: Salt Formation

Never concentrate these compounds to dryness as a free base. Always isolate as a salt.

Step-by-Step Salt Isolation:

-

Extraction: Perform your workup. Dry the organic layer (Et₂O or DCM) over Na₂SO₄.

-

Acidification:

-

Precipitation: The salt should precipitate. If it oils out, triturate with cold pentane or MTBE.

-

Filtration: Filter the solid. The salt form effectively eliminates volatility.

Critical Note: If you must handle the free base, keep the solution temperature <30°C and vacuum >100 mbar.

Module 3: Chromatographic Resolution (Diastereomers)

Q: I have a mixture of cis and trans fluorinated piperidinols. They co-elute on my C18 column. What stationary phase should I use?

A: Standard C18 phases rely on hydrophobic interactions. Since cis and trans isomers of fluorinated piperidinols often have similar lipophilicity (logP), C18 fails to discriminate.

Solution: Switch to a Pentafluorophenyl (PFP) Column. PFP phases possess a fluorinated aromatic ring that interacts via:

-

Dipole-Dipole: Between the rigid C-F dipoles of the analyte and the stationary phase.

-

-

-

Shape Selectivity: The rigid "fluorine effect" (axial preference) creates distinct 3D shapes that fit differently into the PFP ligand structure.

Comparative Separation Data

| Analyte Feature | C18 Performance | PFP Performance | Mechanism on PFP |

| Positional Isomers (3-F vs 4-F) | Poor | Excellent | Dipole positioning relative to amine. |

| Diastereomers (cis vs trans) | Poor to Moderate | Excellent | Shape selectivity + F-F interaction. |

| Polar Amines | Tailing (Silanol interaction) | Good | PFP is less prone to silanol activity; often used in HILIC mode. |

Recommended Mobile Phase for PFP:

-

Buffer: 10–20 mM Ammonium Formate (pH 3.0).

-

Organic: Methanol (often provides better selectivity than Acetonitrile for fluorinated species due to protic solvent effects).

-

Gradient: Slower gradients (e.g., 1% B/min) are required for diastereomer separation.

Module 4: Tailing & Basicity

Q: My peak tails significantly, contaminating the fractions. Is it the silanols?

A: Yes, but the fluorine substitution complicates the picture. While fluorine lowers the pKa (making the amine less basic), the hydroxyl group increases polarity. The tailing is often a mix of silanol interaction and solubility issues.

The "pKa Shift" Rule of Thumb:

-

Piperidine pKa: ~11.2

-

3-Fluoropiperidine pKa: ~9.5 (Less basic)

-

3,3-Difluoropiperidine pKa: ~8.5 (Significantly less basic)

Troubleshooting Steps:

-

High pH Strategy: Since the pKa is lower, you can suppress ionization more easily. Use 10 mM Ammonium Bicarbonate (pH 10) in the mobile phase (requires high-pH stable column, e.g., C18 Hybrid or Polymer). At pH 10, the amine is neutral and tailing is minimized.

-

HILIC Mode: If the compound is too polar (elutes in void volume on RP), switch to HILIC (Hydrophilic Interaction Liquid Chromatography).

-

Column: Bare Silica or Amide.

-

Mobile Phase: 90% ACN / 10% Aqueous Buffer (10 mM NH₄OAc pH 5.8).

-

Visualizations

Diagram 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification and detection method based on analyte properties.

Diagram 2: The Fluorine Effect on Separation

Caption: Mechanism of PFP column selectivity vs. Standard C18 for fluorinated diastereomers.

References

-

Nairoukh, Z., et al. (2020).[3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[2] Link

-

Champagne, P. A., et al. (2015). Stereoselective Synthesis of Fluorinated Piperidines. Chemical Reviews. Link

-

Thermo Fisher Scientific. (2025). HPLC Separation of Perfluorinated Compounds Using a Pentafluorophenyl Reverse Phase Column. Application Note. Link

-

Van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles...[4]. Journal of Medicinal Chemistry. Link

-

Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

Sources

- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Overcoming solubility problems of 4,4-Difluoropiperidin-3-ol

Technical Support Center: 4,4-Difluoropiperidin-3-ol Handling Guide

Executive Summary: The "Fluorine Effect" on Solubility

Welcome to the technical support hub for This compound . This building block is deceptive. While it appears to be a simple piperidine derivative, the geminal difluoro group at the C4 position drastically alters its physicochemical properties compared to non-fluorinated analogues.[1]

The Core Challenge: The introduction of fluorine atoms creates a significant dipole and lowers the basicity of the piperidine nitrogen (pKa shift from ~11 to ~8.2–8.[1]5) [1, 2]. Consequently, users often encounter "silent failures" where the molecule remains undissolved in reaction media or partitions unexpectedly during workup.[1]

This guide provides field-proven protocols to overcome these specific solubility barriers.

Diagnostic & Troubleshooting (Q&A Format)

Topic A: Synthetic Chemistry (Reaction Setup)

Q: I am trying to react this compound HCl with an electrophile in DCM, but it remains a suspension. What is wrong? A: You are fighting the lattice energy of the hydrochloride salt.[1] The HCl salt of this molecule is highly polar and virtually insoluble in non-polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

The Fix (Choose one based on your reaction):

-

In-Situ Neutralization (Recommended for Acylations/Amide Couplings): Do not filter the suspension.[1][2] Add 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

-

The "Free-Base" Pre-treatment (Recommended for Sensitive Catalysis): If your catalyst (e.g., Pd for Buchwald-Hartwig) is sensitive to amine salts, you must isolate the free base first.[1]

-

Protocol: Dissolve the HCl salt in a minimum volume of 1M NaOH (aq).[1] Extract 3x with DCM or Chloroform .[1] Dry over Na₂SO₄ and concentrate.

-

Critical Note: Due to the lower pKa (~8.5), you do not need extremely high pH to deprotonate it, but ensure the aqueous layer is pH > 10 to guarantee >99% free base formation.[1]

-

Q: Can I use DMF or DMSO instead? A: Yes. The HCl salt is moderately soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their high dielectric constants.[1] However, removing these high-boiling solvents during workup can be difficult given the polarity of the product.[1]

Topic B: Workup & Purification

Q: I lost my product during the aqueous workup. Where did it go? A: This is a classic "Fluorine Trap." The 3-hydroxyl group and the amine make the molecule highly water-soluble, especially if the pH drops below 9.[2]

The Fix: The "Salting Out" Protocol

-

Adjust pH: Ensure the aqueous layer is at pH 12–13 (using NaOH).

-

Saturate: Add solid NaCl until the aqueous layer is saturated. This disrupts the hydrogen bonding network with water (Salting Out effect).[1]

-

Extract: Use Chloroform/Isopropanol (3:1) or DCM/Methanol (9:1) as the extraction solvent.[1] Standard Et₂O or EtOAc is often too non-polar to extract this fluorinated scaffold efficiently.[1]

Q: The compound streaks badly on silica gel columns. How do I purify it? A: The basic amine interacts with the acidic silanols on the silica surface.[1]

-

Standard Silica: Use DCM:MeOH with 1% Ammonium Hydroxide (NH₄OH) or 1% Triethylamine .[1] The additive blocks the silanol sites.[1]

-

Alternative: Use Amino-functionalized silica (NH-Silica) cartridges.[1][2] These require no amine modifier in the mobile phase and offer superior separation for polar amines.[1]

Biological Formulation Guide

Q: My stock solution in DMSO precipitates when diluted into PBS buffer. A: This "crash-out" occurs because the lipophilic fluorine atoms aggregate when the organic cosolvent (DMSO) is diluted with water.[1][2]

Formulation Protocol: To maintain solubility in aqueous assays:

-

Prepare Stock: 10 mM in pure DMSO.

-

Intermediate Dilution: Dilute to 10x final concentration using water adjusted to pH 5.0 .

-

Reasoning: Protonating the amine (pH < pKa) introduces a positive charge, drastically increasing aqueous solubility via ion-dipole interactions.[1]

-

-

Final Dilution: Add to the assay plate. The buffering capacity of the assay medium (e.g., PBS pH 7.[1]4) will eventually neutralize it, but the rapid dispersion usually prevents immediate precipitation.[1]

Technical Data & Visualization

Solvent Compatibility Matrix

Solubility data based on this compound (HCl Salt vs. Free Base)

| Solvent | HCl Salt Solubility | Free Base Solubility | Recommended Use |

| Water | High (>50 mg/mL) | Moderate (pH dependent) | Aqueous workup (Salt form) |

| Methanol | Moderate | High | Dissolving for transfer |

| DCM | Insoluble | High | Synthesis (Free base only) |

| THF | Insoluble | High | Synthesis (Free base only) |

| DMSO | Moderate/High | High | Stock solutions / Library storage |

| Hexane | Insoluble | Low | Antisolvent for precipitation |